Dibenzocarbazole

OLED Organic Electronics Photophysics

Dibenzocarbazole (CAS 71012-25-4), also known as DBC, is a nitrogen-containing polycyclic aromatic hydrocarbon (NHA) with the molecular formula C20H13N. Its structure consists of a carbazole core fused with two additional benzene rings, resulting in an extended π-conjugated system that imparts distinct photophysical and electronic properties.

Molecular Formula C20H13N
Molecular Weight 267.3 g/mol
CAS No. 71012-25-4
Cat. No. B1207471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzocarbazole
CAS71012-25-4
Synonyms1H-dibenzo(a,c)carbazole
Molecular FormulaC20H13N
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5N4
InChIInChI=1S/C20H13N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-20/h1-12,21H
InChIKeyBGEVROQFKHXUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzocarbazole (CAS 71012-25-4) for Research and Industrial Procurement


Dibenzocarbazole (CAS 71012-25-4), also known as DBC, is a nitrogen-containing polycyclic aromatic hydrocarbon (NHA) with the molecular formula C20H13N. Its structure consists of a carbazole core fused with two additional benzene rings, resulting in an extended π-conjugated system that imparts distinct photophysical and electronic properties [1]. Identified as an environmental pollutant from incomplete combustion, DBC is also a potent multi-site carcinogen in animal models, which has driven extensive research into its metabolic activation and DNA-damaging mechanisms [2]. In materials science, its rigid, planar structure makes it a versatile building block for organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices [3].

Why Generic Dibenzocarbazole (CAS 71012-25-4) Cannot Simply Replace Its Analogs


Although dibenzocarbazole belongs to a well-studied class of N-heterocyclic aromatics, its specific isomerism, electronic configuration, and metabolic activation pathways create performance and safety profiles that differ dramatically from even closely related analogs. For instance, the regiospecific fusion of the benzene rings to the carbazole core directly controls frontier molecular orbital energies, which in turn dictates both the compound's optoelectronic efficiency and its metabolic activation mechanism [1]. This is starkly illustrated by the fact that methylation at different positions of the DBC scaffold can completely redirect its carcinogenicity from the liver to the skin, or abolish it entirely [2]. Therefore, simple functional or structural similarity does not guarantee comparable behavior in either a biological assay or an electronic device, making compound-specific evidence essential for procurement decisions.

Quantitative Differentiation of Dibenzocarbazole (CAS 71012-25-4) for Scientific Selection


Red-Shifted Photophysical Properties vs. 9H-Carbazole for Optoelectronic Applications

In a direct head-to-head computational and experimental study, 6H-dibenzo[b,h]carbazole exhibited significantly red-shifted optical properties compared to the parent compound 9H-carbazole. This red-shift is a critical parameter for optimizing light absorption and emission in organic electronic devices [1].

OLED Organic Electronics Photophysics

Lower Ionization Potential Drives Dual Metabolic Activation Pathways vs. Dibenz[a,j]acridine

The ionization potential (IP) of 7H-dibenzo[c,g]carbazole (DBC), a close analog of CAS 71012-25-4, was determined to be approximately 7.3 eV, which is significantly lower than that of the structurally related N-heterocyclic aromatic dibenz[a,j]acridine (DBA) at ~8.0 eV. This difference enables DBC to be activated via both one-electron oxidation and monooxygenation pathways, whereas DBA is restricted to monooxygenation only [1].

Toxicology Carcinogenesis Metabolic Activation

Superior Hepatic Genotoxicity Differentiates DBC from Its Sarcomagenic N-Methyl Derivative

In a comparative in vitro study using rat liver progenitor (WB-F344) cells, the parent compound 7H-dibenzo[c,g]carbazole (DBC) demonstrated a distinct genotoxic profile compared to its tissue-specific sarcomagenic derivative, N-methyldibenzo[c,g]carbazole (N-MeDBC). Specifically, DBC exhibited a lower IC50 and a markedly persistent DNA damage response [1].

Genetic Toxicology Hepatocarcinogenesis DNA Damage

Enhanced Solubility of Dibenzo[c,g]carbazole-Based Acceptor vs. Carbazole Analog for Organic Solar Cells

When used as an electron-donating core in unfused-ring acceptors (UFAs) for organic solar cells, a derivative based on 7H-dibenzo[c,g]carbazole (DCB-4F) demonstrated significantly higher solubility than its carbazole-cored analogue (CB-4F) when using identical side chains. This improved solubility is attributed to the unique conformation of the DCB core [1].

Organic Photovoltaics Materials Science Solubility

Organ-Specific Mutagenic Potency in In Vivo Models vs. Methylated Derivatives

In a transgenic Muta™Mouse model, the mutagenic potency of 7H-dibenzo[c,g]carbazole (DBC) was directly compared with its two synthetic methylated derivatives. The parent compound DBC was unique in its ability to induce powerful mutagenic responses in both the liver and skin, regardless of the route of administration [1].

Mutagenicity In Vivo Toxicology Organ Specificity

Distinct Carcinogenic Activity Profile Across Species and Organs

A comprehensive IARC review of relative carcinogenic activity in mice reveals that 7H-dibenzo[c,g]carbazole (DBC) stands apart from many of its structural analogs, including carbazole and monobenzocarbazoles, by exhibiting strong activity in both skin/subcutaneous tissue (+++) and liver (+++) [1].

Carcinogenicity Structure-Activity Relationship Safety Assessment

Optimal Research and Procurement Scenarios for Dibenzocarbazole (CAS 71012-25-4)


Development of Red-Shifted OLED Emitters and Host Materials

The demonstrated 108 nm red-shift in absorption and 1.13 eV reduction in the HOMO-LUMO gap compared to 9H-carbazole [1] make dibenzocarbazole a superior core scaffold for designing deep-blue to green OLED emitters and host materials. Its rigid structure also suppresses non-radiative decay, potentially improving device external quantum efficiency.

Positive Control in Dual-Organ Carcinogenicity and Genotoxicity Studies

The compound's unique ability to induce strong carcinogenic and mutagenic responses in both liver and skin, unlike its organ-specific methylated derivatives [2], makes it an indispensable positive control for systemic carcinogenicity assays, particularly in transgenic rodent models like Muta™Mouse.

Investigating Dual-Pathway Metabolic Activation Mechanisms

Its low ionization potential (~7.3 eV) enables metabolic activation through both one-electron oxidation and monooxygenation pathways, a dual mechanism not shared by higher-IP analogs like dibenz[a,j]acridine [3]. This makes DBC the compound of choice for research into the interplay of different bioactivation routes and their resulting DNA adduct spectra.

Solution-Processed Organic Photovoltaic (OPV) Acceptor Design

As a building block for unfused-ring acceptors, the dibenzocarbazole core has been shown to dramatically improve solubility by 3.7-fold over a carbazole analog, directly enabling higher-performance, as-cast organic solar cells with power conversion efficiencies exceeding 11% [4]. This is a key procurement consideration for OPV material developers.

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